molecular formula C11H13NO5 B1313669 Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74632-03-4

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1313669
CAS RN: 74632-03-4
M. Wt: 239.22 g/mol
InChI Key: GGMYLXLRJKRWQM-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate .


Synthesis Analysis

The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The InChI Code for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is 1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a solid compound . The compound should be stored at a temperature between 28 C .

Future Directions

1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, have diverse pharmaceutical applications . This suggests that there could be future research directions exploring new therapeutic applications and synthetic methodologies for these compounds.

properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYLXLRJKRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454352
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74632-03-4
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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